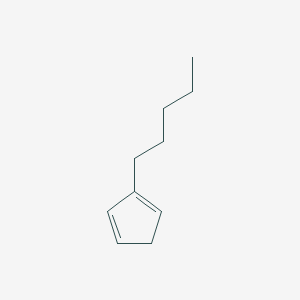
1,3-Cyclopentadiene, 2-pentyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclopentadiene, 2-pentyl: is an organic compound with the molecular formula C10H16 It is a derivative of cyclopentadiene, where a pentyl group is attached to the second carbon of the cyclopentadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Cyclopentadiene, 2-pentyl can be synthesized through various methods. One common approach involves the alkylation of cyclopentadiene with a pentyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound often involves the cracking of dicyclopentadiene to obtain cyclopentadiene, followed by its subsequent alkylation with a pentyl halide. This process is efficient and allows for the large-scale production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Cyclopentadiene, 2-pentyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: The compound can undergo electrophilic substitution reactions, where the pentyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclopentadiene, 2-pentyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in organometallic chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug synthesis.
Industry: It is used in the production of polymers, resins, and other materials due to its reactive nature and ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of 1,3-cyclopentadiene, 2-pentyl involves its ability to participate in various chemical reactions due to the presence of the cyclopentadiene ring and the pentyl group. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Cyclopentadiene: The parent compound, which lacks the pentyl group.
1,2-Dimethylcyclopentadiene: A derivative with two methyl groups attached to the cyclopentadiene ring.
2-Ethyl-1,3-cyclopentadiene: A derivative with an ethyl group attached to the second carbon of the cyclopentadiene ring.
Uniqueness: 1,3-Cyclopentadiene, 2-pentyl is unique due to the presence of the pentyl group, which imparts different chemical properties and reactivity compared to other cyclopentadiene derivatives. This makes it a valuable compound for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
87383-35-5 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
2-pentylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16/c1-2-3-4-7-10-8-5-6-9-10/h5,8-9H,2-4,6-7H2,1H3 |
InChI-Schlüssel |
WKZUZGPZSXUBFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14410249.png)
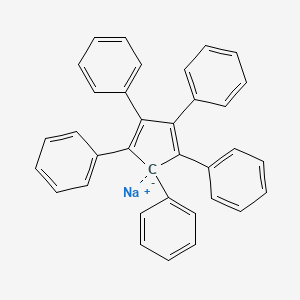
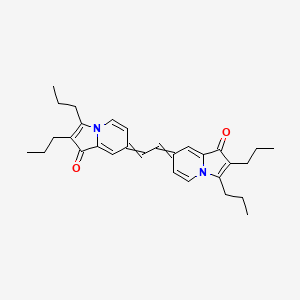
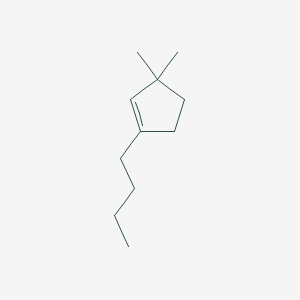



![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
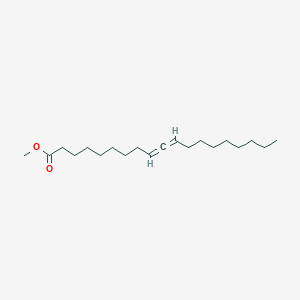
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)

![N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14410317.png)
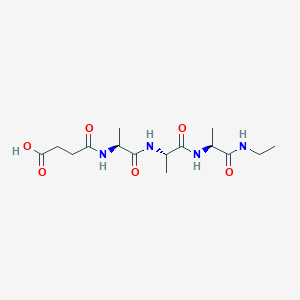
![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
